3-(2,5-Dimethylphenoxy)azetidine hydrochloride
Overview
Description
3-(2,5-Dimethylphenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a 2,5-dimethylphenoxy group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenoxy)azetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethylphenol and azetidine.
Etherification: 2,5-dimethylphenol is reacted with an appropriate azetidine derivative under basic conditions to form the 3-(2,5-dimethylphenoxy)azetidine intermediate.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of 3-(2,5-dimethylphenoxy)azetidine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenoxy)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.
Scientific Research Applications
3-(2,5-Dimethylphenoxy)azetidine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may enhance binding affinity to these targets, while the azetidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxyazetidine hydrochloride: Lacks the dimethyl groups on the phenoxy ring.
3-(2-Methylphenoxy)azetidine hydrochloride: Contains only one methyl group on the phenoxy ring.
3-(4-Methylphenoxy)azetidine hydrochloride: The methyl group is positioned differently on the phenoxy ring.
Uniqueness
3-(2,5-Dimethylphenoxy)azetidine hydrochloride is unique due to the presence of two methyl groups on the phenoxy ring, which can influence its chemical reactivity and binding properties
Properties
IUPAC Name |
3-(2,5-dimethylphenoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILYTATZTLSTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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